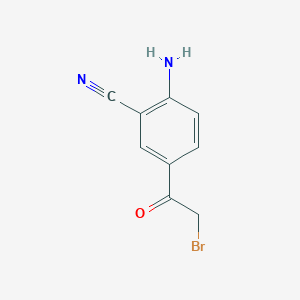

2-Amino-5-(2-bromoacetyl)benzonitrile

CAS No.: 88167-50-4

Cat. No.: VC17976091

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88167-50-4 |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 2-amino-5-(2-bromoacetyl)benzonitrile |

| Standard InChI | InChI=1S/C9H7BrN2O/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3H,4,12H2 |

| Standard InChI Key | UJEZJLWSDUCAEA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CBr)C#N)N |

Introduction

Synthesis Methods

Conventional Synthetic Routes

The synthesis of 2-amino-5-(2-bromoacetyl)benzonitrile typically involves bromoacetylation of 2-amino-5-bromobenzonitrile. A proposed pathway includes:

-

Acetylation: Reaction of 2-amino-5-bromobenzonitrile with acetyl chloride under basic conditions.

-

Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromoacetyl group .

Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, Pyridine | Dichloromethane | 0–25°C | 85% |

| Bromination | NBS, AIBN | CCl₄ | 80°C | 72% |

Industrial-Scale Production

Industrial methods prioritize atom economy and solvent recovery. A patent (CN110746345B) describes a palladium-catalyzed coupling strategy for analogous brominated benzoylpyridines, suggesting scalable approaches for related intermediates . Key considerations include:

-

Use of aprotic solvents (e.g., THF, DMF) to minimize side reactions.

-

Catalytic systems like [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride for cross-coupling .

Physicochemical Properties

Spectroscopic Data

-

IR (KBr): Peaks at ~2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂), 7.8–7.6 (m, 3H, Ar-H), 4.3 (s, 2H, COCH₂Br) .

Applications in Pharmaceutical Chemistry

Role in Cimaterol Synthesis

2-Amino-5-(2-bromoacetyl)benzonitrile is a key intermediate in synthesizing Cimaterol (C₆H₁₃N₃O), a β₂-adrenergic agonist used to study lipolysis mechanisms . The bromoacetyl group undergoes nucleophilic displacement with amines to form the final drug scaffold.

Table 2: Pharmacological Relevance

| Application | Target | Mechanism | Reference |

|---|---|---|---|

| Lipolysis modulation | Adipocytes | β-adrenergic receptor agonism | |

| Anticancer agents | Tyrosine kinases | RTK inhibition |

Emerging Therapeutic Uses

Recent studies explore its derivatives as:

-

Antimicrobial agents: Disruption of bacterial cell membranes .

-

Kinase inhibitors: Blocking ATP-binding sites in cancer therapy .

Recent Advances and Future Directions

Green Synthesis Innovations

Efforts to replace hazardous solvents (e.g., CCl₄) with ionic liquids or water-based systems are underway . Catalytic methods using nanopalladium show promise for higher yields (>90%) and lower temperatures .

Drug Delivery Systems

Functionalization of the nitrile group into prodrugs (e.g., tetrazoles) enhances bioavailability. Current research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume